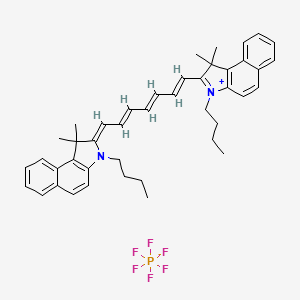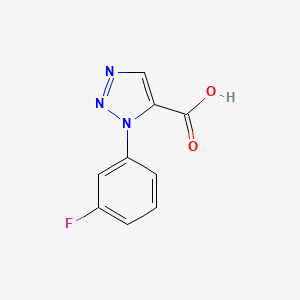
1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group and a 3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FTIR, NMR, and MS spectroscopies. These techniques provide information about the types of bonds and functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces present .Applications De Recherche Scientifique
Photophysical Properties and Application Prospects
The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has highlighted the potential of 1,2,3-triazole derivatives in the development of bright blue fluorescent materials. These compounds exhibit excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. Their sensitivity to both structural changes and the microenvironment opens up possibilities for their application as sensors for monitoring and controlling pH, benefiting from their aggregation-induced emission enhancement (AIEE) behavior (Safronov et al., 2020).
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
Lanthanide metal–organic frameworks (MOFs) based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands have been developed for the luminescence sensing of metal ions and nitroaromatic compounds. These MOFs, synthesized under solvothermal conditions, demonstrate selective detection capabilities, particularly for 4-nitrophenol and Fe3+ ions in ethanol solution. This selective detection is attributed to the characteristic emission of Tb3+ ions within the MOF structure (Wang et al., 2016).
Fluorescence Quenching for Nitro Aromatic Compounds Detection
The synthesis of specific triazole derivatives has led to the development of exclusive fluorescence sensors for 2,4,6-trinitrophenol (TNP). These sensors exhibit high selectivity and sensitivity, demonstrating a significant potential for the detection of nitroaromatic compounds (NACs), crucial for environmental monitoring and security applications. The high quenching efficiency and low detection limits of these sensors underscore their utility in real-time, sensitive detection scenarios (Yan et al., 2017).
Mécanisme D'action
Target of action
The compound “1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid” belongs to the class of triazole compounds. Triazoles are known to interact with various enzymes and receptors in biological systems due to their ability to mimic the structure of natural organic compounds .
Mode of action
Triazoles generally work by inhibiting the function of their target enzymes or receptors. The fluorophenyl group in “this compound” could potentially enhance its binding affinity to its targets .
Biochemical pathways
Depending on the specific targets of “this compound”, it could affect various biochemical pathways. For instance, if it targets enzymes involved in cell division, it could affect cell proliferation .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on various factors such as its solubility, stability, and metabolism. Generally, carboxylic acid groups can enhance the water solubility of compounds, which could potentially improve its bioavailability .
Result of action
The specific molecular and cellular effects of “this compound” would depend on its targets and the pathways it affects. For example, if it inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH or temperature conditions could potentially affect its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFREYRUAGJAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




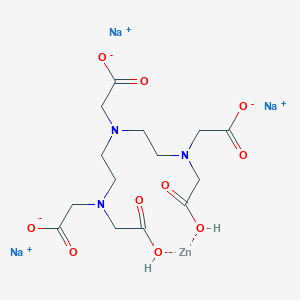
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
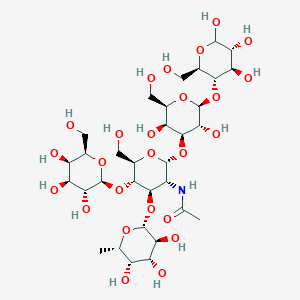
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
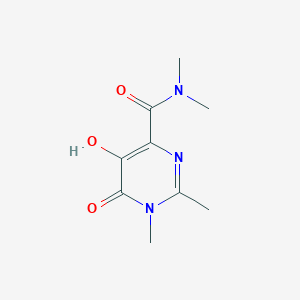
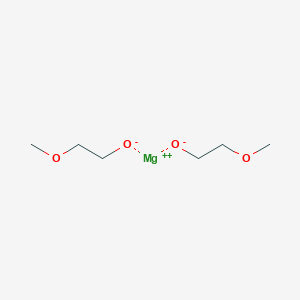



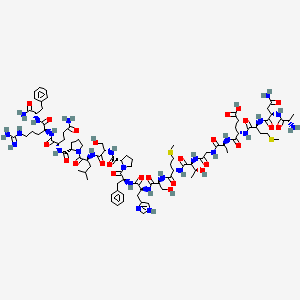
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)

